N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)13-25-19-12-17(24-21(26)18-9-7-6-8-16(18)3)10-11-20(19)28-14-23(4,5)22(25)27/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGLPIZMZCEJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with cyclization to form the oxazepine core, followed by amide bond formation. Key steps include:
- Cyclization : Use of bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to form the tetrahydrobenzo[b][1,4]oxazepine ring .
- Amide coupling : Activation of carboxylic acids with reagents like EDCl/HOBt to introduce the 2-methylbenzamide moiety .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, confirmed via NMR and mass spectrometry .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring fusion .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 409.2) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition assays : Target enzymes like SYK kinase using fluorescence-based assays (IC50 determination) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Reaction optimization : Use continuous flow reactors for precise temperature control during cyclization (reduces dimerization byproducts) .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps (e.g., introducing allyl groups) .
- Solvent effects : Compare yields in DCM vs. THF; DCM often improves solubility of intermediates .
Q. How to resolve contradictions in reported biological activity across studies?
Contradictions may arise from substituent variations (e.g., methoxy vs. methyl groups). Mitigation strategies:
- Comparative SAR tables :
| Substituent Position | Activity (IC50, μM) | Target | Reference |
|---|---|---|---|
| 2-Methylbenzamide | 0.12 ± 0.03 | SYK | |
| 3,5-Dimethoxybenzamide | 1.45 ± 0.21 | SYK |
- Meta-analysis : Pool data from kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with SYK kinase’s ATP-binding pocket .
- Molecular dynamics (MD) simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
- Free energy calculations : MM-PBSA to quantify binding affinity differences between analogs .
Q. How does stereochemistry influence pharmacological properties?
- Chiral chromatography : Separate enantiomers using CHIRALPAK® columns to isolate active stereoisomers .
- Pharmacokinetic profiling : Compare logP, plasma protein binding, and metabolic stability (e.g., CYP3A4 inhibition) of enantiomers .
Methodological Notes
- Avoid common pitfalls :
- Impurity masking : Always run 2D NMR (e.g., HSQC, HMBC) to detect regioisomers .
- Assay interference : Pre-treat compound solutions with Chelex resin to remove trace metals affecting enzymatic activity .
- Data validation : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
